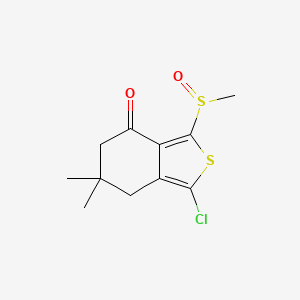
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.24 g/mol It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a methylthio group at the 2-position, and a hydroxymethyl group at the 5-position
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit nitric oxide synthase (nos) , and interact with serine/threonine-protein kinases . These proteins play crucial roles in various cellular processes, including cell signaling, growth, and differentiation.
Mode of Action
It’s suggested that the compound might undergo nucleophilic substitution reactions at the 2-position . Nucleophiles such as hydroxide ions or primary amines can displace the methylthio group .
Biochemical Pathways
Given its potential interaction with nos and serine/threonine-protein kinases , it may influence nitric oxide synthesis and protein phosphorylation pathways, respectively.
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption . . These properties could influence its distribution, metabolism, and excretion, thereby affecting its bioavailability.
Action Environment
The action of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol can be influenced by various environmental factors. For instance, its stability might be affected by light and temperature, as it’s recommended to be stored in a dark place at room temperature . Furthermore, its efficacy could be influenced by the pH and enzymatic conditions of its environment.
Métodos De Preparación
The synthesis of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthio-4-methylpyrimidine.
Reaction Conditions: The key step involves the introduction of the hydroxymethyl group at the 5-position of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using formaldehyde in the presence of a base such as sodium hydroxide.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparación Con Compuestos Similares
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol can be compared with similar compounds such as:
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: This compound has a chloro group instead of a methyl group at the 4-position, which may result in different chemical reactivity and biological activity.
(4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde):
Propiedades
IUPAC Name |
(4-methyl-2-methylsulfanylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3,10H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDAADJPBWUPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)


![1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B3017014.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B3017015.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)
![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3017017.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B3017022.png)


![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)
